Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIUKCWXXPPLD-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated oxobutan-2-yl derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is often cooled to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the brominated moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. The compound is typically deprotected under acidic conditions, where the tert-butyl group is cleaved to release the free amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers: (2R) vs. (2S) Configurations
The S-enantiomer, tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate, shares the same molecular formula (C₉H₁₆BrNO₃) but differs in stereochemistry at the 2-position. Such enantiomeric pairs often exhibit divergent optical rotations and biological activities. For example, the (2R) configuration may favor specific enzyme interactions in drug design, though explicit biological data are absent in the evidence .
Substituent Variations
Bromo vs. Cyclopropyl Groups
- Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (CAS: 4261-80-7, C₁₃H₂₃NO₃): Replaces bromine with a cyclopropyl group, reducing molecular weight (vs. 287.77 for the bromo analog) and altering reactivity.
Bromo vs. Aromatic Substitutents
- tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS: 1881296-73-6, C₁₄H₁₈BrFNO₂): Incorporates a 4-fluorophenyl group adjacent to bromine. The aromatic ring enables π-π stacking interactions, which could improve binding affinity in drug-receptor systems. However, increased steric bulk may reduce solubility compared to the aliphatic target compound .
Chain Length and Functional Group Position
- tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate (CAS: 2639375-38-3, C₁₁H₂₀BrNO₃, MW: 294.19): Features a longer hexan chain and a shifted ketone position (2-oxo vs. 3-oxo).
Heterocyclic Modifications
- tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS: 88072-90-6, C₁₂H₂₁NO₄): Replaces bromine with a tetrahydropyran-4-yl group, introducing an oxygen heterocycle. This modification enhances polarity and hydrogen-bonding capacity, which could improve solubility in polar solvents .
Physicochemical Properties
Biological Activity
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate is a carbamate compound that has garnered attention in organic synthesis and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a brominated oxobutan-2-yl moiety, and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 266.13 g/mol. The compound's structure contributes to its reactivity and versatility in synthetic chemistry, particularly in the protection of amines during chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carbamate group can undergo hydrolysis in physiological conditions, releasing the active moiety that may interact with enzymes or receptors in biological systems.
Target Interactions
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory effects, possibly through the modulation of cytokine production or inhibition of inflammatory pathways.
- Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound in various cell lines:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| 1 | Neuroblastoma (SH-SY5Y) | 50 µM | Reduced apoptosis induced by Aβ 1-42 |
| 2 | Macrophages (RAW 264.7) | 25 µM | Decreased TNF-α production |
| 3 | Bacterial Strains (E. coli) | 100 µg/mL | Inhibition of growth |
These studies highlight the compound's potential as a neuroprotective agent and its ability to modulate inflammatory responses in immune cells .
In Vivo Studies
In vivo studies have further explored the therapeutic potential of this compound:
- Animal Models : Experiments conducted on mice demonstrated that administration of this compound resulted in decreased levels of inflammatory markers following induced neuroinflammation.
- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for effective therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
